molecular formula C15H12N2O4 B2883112 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103248-97-1

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

Cat. No.: B2883112
CAS No.: 103248-97-1
M. Wt: 284.271
InChI Key: CGZHSLYTYIXHQY-UHFFFAOYSA-N
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Description

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone is a chemical compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol. This compound belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse chemical and biological properties .

Scientific Research Applications

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and chemical processes

Future Directions

The future directions for the study of “1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in pharmacology . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Preparation Methods

The synthesis of 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone typically involves the base-catalyzed intramolecular nucleophilic substitution of the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . This reaction yields dibenzo[b,f][1,4]oxazepin-11(10H)-ones, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can be replaced by other nucleophiles such as O- and S-nucleophiles.

Common reagents and conditions used in these reactions include strong bases for nucleophilic substitution and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group and the oxazepine ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone can be compared with other dibenzo[b,f][1,4]oxazepines, such as:

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A precursor in the synthesis of the target compound.

    3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Another derivative with similar structural features.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)16-9-11-8-12(17(19)20)6-7-14(11)21-15-5-3-2-4-13(15)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZHSLYTYIXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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